molecular formula C26H22BrNO6S3 B11656296 dimethyl 2-{1-[(4-bromophenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(4-bromophenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11656296
M. Wt: 620.6 g/mol
InChI Key: FWLBJKLOHSVAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a methoxy group, and a dithiole-dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The starting materials often include 4-bromobenzoyl chloride and 2,2-dimethyl-3-sulfanylidenetetrahydroquinoline. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesis equipment and optimization of reaction conditions, can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C26H22BrNO6S3

Molecular Weight

620.6 g/mol

IUPAC Name

dimethyl 2-[1-(4-bromobenzoyl)-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22BrNO6S3/c1-26(2)21(35)17(25-36-19(23(30)33-4)20(37-25)24(31)34-5)15-7-6-8-16(32-3)18(15)28(26)22(29)13-9-11-14(27)12-10-13/h6-12H,1-5H3

InChI Key

FWLBJKLOHSVAII-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)Br)C(=CC=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.